molecular formula C10H14N6O B3329895 6-Amino-N-butyl-9H-purine-9-carboxamide CAS No. 64442-32-6

6-Amino-N-butyl-9H-purine-9-carboxamide

Cat. No. B3329895
CAS RN: 64442-32-6
M. Wt: 234.26 g/mol
InChI Key: ABWYKRHFKWXHSP-UHFFFAOYSA-N
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Description

6-Amino-N-butyl-9H-purine-9-carboxamide (6-Amino-9-butylpurine-9-carboxamide) is an organic compound that belongs to the purine family of compounds. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. 6-Amino-9-butylpurine-9-carboxamide has been the subject of numerous scientific studies due to its potential applications in a variety of fields, including biochemistry, pharmacology, and medicine.

Scientific Research Applications

6-Amino-9-butylpurine-9-carboxamide has been the subject of numerous scientific studies due to its potential applications in a variety of fields. It has been studied for its ability to inhibit the growth of cancer cells, its potential as an anti-inflammatory agent, and its ability to inhibit the production of reactive oxygen species. In addition, 6-Amino-9-butylpurine-9-carboxamide has been studied for its potential to act as an antidiabetic agent, a neuroprotectant, and an anticonvulsant.

Mechanism of Action

The exact mechanism of action of 6-Amino-9-butylpurine-9-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase. In addition, 6-Amino-9-butylpurine-9-carboxamide has been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
6-Amino-9-butylpurine-9-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, reduce inflammation, and inhibit the growth of cancer cells. In addition, 6-Amino-9-butylpurine-9-carboxamide has been shown to have antidiabetic, neuroprotective, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The use of 6-Amino-9-butylpurine-9-carboxamide in laboratory experiments has both advantages and limitations. The advantages include its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. However, the use of 6-Amino-9-butylpurine-9-carboxamide in laboratory experiments is limited by its solubility in organic solvents, its potential toxicity, and its instability in acidic solutions.

Future Directions

Given the potential applications of 6-Amino-9-butylpurine-9-carboxamide, there are a number of potential future directions for further research. These include the development of more efficient synthesis methods, the investigation of its potential as an anti-cancer agent, and the exploration of its potential as an anti-inflammatory agent. In addition, further research could be conducted into the biochemical and physiological effects of 6-Amino-9-butylpurine-9-carboxamide, as well as its potential as an antidiabetic, neuroprotective, and anticonvulsant agent. Finally, further research could be conducted into the advantages and limitations of using 6-Amino-9-butylpurine-9-carboxamide

properties

IUPAC Name

6-amino-N-butylpurine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-2-3-4-12-10(17)16-6-15-7-8(11)13-5-14-9(7)16/h5-6H,2-4H2,1H3,(H,12,17)(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWYKRHFKWXHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704446
Record name 6-Amino-N-butyl-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64442-32-6
Record name 6-Amino-N-butyl-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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